Eucomic acid -

Eucomic acid

Catalog Number: EVT-1596972
CAS Number:
Molecular Formula: C11H12O6
Molecular Weight: 240.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eucomic acid, (-)- is a monocarboxylic acid. It has a role as a metabolite.
Source

Eucomic acid is predominantly extracted from plants such as Lotus japonicus and Glycine max (soybean) . Its biosynthesis in these plants is facilitated by specific enzymes encoded by genes associated with domestication traits. For instance, the L1 gene in soybeans has been identified as a eucomic acid synthase, playing a crucial role in its production .

Classification

Chemically, eucomic acid belongs to the class of organic acids and is categorized as a phenolic compound due to its structural characteristics. It exhibits significant biochemical properties that contribute to its functional roles in plants.

Synthesis Analysis

Methods

The synthesis of eucomic acid can be achieved through both natural extraction and synthetic methods. The natural extraction involves isolating the compound from plant materials, while synthetic approaches utilize chemical reactions to produce eucomic acid in the laboratory.

Technical Details

  1. Natural Extraction: This method typically involves solvent extraction techniques, where plant materials are treated with solvents to dissolve eucomic acid, followed by purification processes such as chromatography.
  2. Chemical Synthesis: A notable synthetic route includes a catalytic enantioselective total synthesis using palladium-catalyzed asymmetric allylic alkylation. This method allows for the production of chiral forms of eucomic acid .
Molecular Structure Analysis

Structure

Eucomic acid has a complex molecular structure characterized by its phenolic backbone. The specific arrangement of atoms contributes to its biological activity and chemical reactivity.

Data

  • Molecular Formula: C₁₄H₁₈O₅
  • Molecular Weight: 270.29 g/mol
  • Structural Features: The compound contains multiple hydroxyl groups (-OH) which are responsible for its solubility and reactivity in biological systems.
Chemical Reactions Analysis

Reactions

Eucomic acid participates in various chemical reactions typical of phenolic compounds, including oxidation and esterification. These reactions can alter its functional properties and enhance its biological activity.

Technical Details

  1. Oxidation Reactions: Eucomic acid can undergo oxidation to form quinones, which are reactive intermediates that can participate in further biochemical pathways.
  2. Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially increasing the lipophilicity of the compound and affecting its bioavailability.
Mechanism of Action

Process

The mechanism of action of eucomic acid primarily involves its interaction with cellular receptors and enzymes within plant systems. It influences physiological processes such as leaf opening and pigmentation by modulating signal transduction pathways.

Data

Research indicates that eucomic acid acts as a signaling molecule that triggers specific gene expressions related to growth and development in plants . Its effects on pod pigmentation in soybeans exemplify its role in phenotypic traits influenced by environmental factors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and ethanol but less soluble in non-polar solvents.

Chemical Properties

  • pH Stability: Exhibits stability within a pH range of 4-7.
  • Thermal Stability: Decomposes at elevated temperatures, which must be considered during storage and handling.

Relevant analytical methods such as gas chromatography-mass spectrometry have been developed for quantifying eucomic acid concentrations in various matrices, ensuring accurate assessments of its presence .

Applications

Scientific Uses

Eucomic acid has several applications in scientific research:

  • Plant Physiology Studies: Used as a model compound to study plant growth responses and signaling mechanisms.
  • Phytochemical Research: Investigated for its potential health benefits due to antioxidant properties associated with phenolic compounds.
  • Agricultural Biotechnology: Explored for genetic engineering applications aimed at enhancing crop traits such as resistance to shattering or improved pigmentation .
Biosynthetic Pathways and Genetic Regulation of Eucomic Acid in Plant Systems

Evolutionary Origins of Eucomic Acid Synthase Activity in Fabaceae Lineages

Eucomic acid biosynthesis represents a specialized metabolic innovation that emerged early in Fabaceae evolution. The pivotal enzyme responsible for its production—eucomic acid synthase—descends from hydroxymethylglutaryl-CoA lyase-like (HMGL-like) proteins that underwent functional diversification approximately 35-40 million years ago coinciding with the radiation of core legume clades [1]. Genomic analyses reveal this Fabaceae-specific enzyme possesses a unique catalytic mechanism facilitating Claisen condensation-like reactions between acetyl-CoA and 4-hydroxyphenylpyruvate (4-HPP) to form eucomic acid and its structural analog piscidic acid [1]. This evolutionary trajectory exemplifies neofunctionalization where ancestral enzymes in primary metabolism were co-opted for specialized chemical defense functions.

Comparative genomics across legume taxa demonstrates striking conservation of eucomic acid synthase activity in wild relatives of modern crops. Glycine soja (wild soybean) maintains functional L1 alleles encoding this synthase, while cultivated soybean (Glycine max) predominantly carries loss-of-function l1 mutations resulting from intense artificial selection during domestication [1]. The enzyme's taxonomic distribution reveals a phylogenetic pattern:

SpeciesLineageEucomic Acid Synthase ActivityFunctional Alleles
Glycine sojaPhaseoloid cladeHighL1 (functional)
Glycine maxPhaseoloid cladeAbsent/Lowl1 (non-functional)
Phaseolus vulgarisPhaseoloid cladeModeratePvEuAS1
Medicago truncatulaHologalegina cladeLowMtEuAS-like
Vigna unguiculataPhaseoloid cladeModerateVuEuAS2

Table 1: Evolutionary distribution of functional eucomic acid synthase alleles across Fabaceae lineages

Molecular dating of L1 homologs indicates three major duplication events in the HMGL-like gene family during the early diversification of Papilionoideae subfamily members. Paralogous genes subsequently diverged in expression patterns and substrate specificities, with one copy specializing in eucomic acid production in pod tissues [4]. This functional specialization coincided with increased expression in reproductive structures, particularly the developing pod walls and seed coats. Notably, species retaining dehiscent pods (characteristic of wild legumes) maintain higher eucomic acid production capacity compared to those with indehiscent pods—suggesting co-evolution of this metabolic pathway with seed dispersal mechanisms [4].

Pleiotropic Gene Networks Linking Eucomic Acid Production to Pod Development in Glycine max

The L1 locus in soybean exemplifies a master regulatory node governing multiple aspects of pod development through its control of eucomic acid biosynthesis. This gene (Glyma.19g120400) encodes the key enzyme catalyzing the formation of both eucomic acid and piscidic acid—phenylpropanoid-derived compounds that serve as the primary pigments in pod and seed coat tissues [1] [9]. The biochemical pathway proceeds through three enzymatic steps:

  • Substrate activation: Acetyl-CoA and 4-hydroxyphenylpyruvate (4-HPP) are positioned in the active site
  • Condensation: Claisen condensation-like reaction forms a linear intermediate
  • Aromatization: Cyclization yields eucomic acid (C14H14O5) and piscidic acid

Functional L1 alleles generate darkly pigmented pods through polymerization of these compounds with flavonoids and anthocyanins, creating complex phytochemical matrices in the pod endocarp [1]. This pigmentation has profound pleiotropic consequences beyond coloration—the dark pigments significantly increase photothermal absorption in pod tissues. Under solar radiation, pigmented pods reach internal temperatures 4-7°C higher than non-pigmented pods, creating thermal stress that accelerates the dehydration differential between lignified and non-lignified cell layers [1] [9]. This thermal process directly promotes pod shattering through two mechanisms:

  • Enhanced desiccation stress: Accelerates moisture loss in the abscission layer
  • Mechanical imbalance: Increases differential shrinkage between adjacent tissue types

The pleiotropic effects extend to structural components of pod integrity. L1-expressing plants show significantly altered lignin deposition patterns in the sclerenchyma fibers of the ventral suture—the critical structural region governing pod dehiscence. Biochemical analyses reveal a 22-30% increase in lignin content and 15-20% increase in cellulose cross-linking in pods expressing functional L1 protein compared to null mutants [4]. This creates a biomechanical paradox: while enhanced lignification typically strengthens pod resistance to shattering, the photothermal effect dominates and ultimately increases dehiscence susceptibility in pigmented pods.

Table 2: Pleiotropic effects of functional L1 expression in soybean pods

Developal ProcessBiochemical ChangeStructural ConsequenceEcological/Agricultural Impact
PigmentationEucomic acid/piscidic acid polymerization with anthocyaninsDark pigmentation in pod endocarpVisual signaling for seed dispersers
Thermal regulationIncreased melanin-like compound accumulationElevated internal pod temperaturesAccelerated dehydration dynamics
Cell wall modificationAltered lignin/cellulose deposition patternsModified fiber cap cell developmentConflicting effects on shattering resistance
Secondary metabolismFlux redirection through phenylpropanoid pathwayReduced availability of competing phenolic compoundsAltered defensive compound profiles

Transcriptomic analyses of near-isogenic lines differing at the L1 locus reveal differential expression of 1,252 genes involved in:

  • Phenylpropanoid branching pathways
  • Cell wall lignification enzymes (CAD, CCR, PAL)
  • Abscission zone development factors
  • Reactive oxygen species (ROS) management systems

This positions the L1-encoded eucomic acid synthase as a central hub in the pod development network, explaining why artificial selection targeted this locus during soybean domestication. Modern cultivars almost exclusively carry loss-of-function l1 alleles, reducing pod shattering while simultaneously lightening pod coloration—a classic domestication syndrome trait complex [1] [9].

Transcriptional Regulation of L1 Homologs Across Legume Species

The spatiotemporal regulation of eucomic acid biosynthesis is governed by sophisticated transcriptional networks that exhibit both conservation and divergence across legume taxa. The core regulatory architecture centers on MYB-bHLH-WD40 (MBW) complexes that bind to promoter elements of L1 homologs, analogous to the machinery controlling anthocyanin biosynthesis [5]. In soybean, the L1 promoter contains three canonical MYB-binding elements (MRE1-3) and two G-box motifs recognized by bHLH transcription factors [1].

RNA-seq analyses across developing pods of Glycine max and wild relatives reveal four distinct expression patterns for L1 and its regulatory partners:

  • Early developmental activation: Expression peaks during pod elongation phase
  • Light-responsive induction: 3.7-fold upregulation under high irradiance
  • Tissue-specific enrichment: 8-fold higher expression in exocarp vs mesocarp
  • Stress-inducible modulation: JA/ET signaling pathways activate transcription

Comparative transcriptomics across legume species reveals intriguing evolutionary patterns in regulatory networks. While the core MBW complex is conserved, species-specific transcription factor paralogs have been recruited to regulate L1 homologs. For example:

  • In common bean (Phaseolus vulgaris), PvMYB114 activates the PvEuAS1 promoter
  • In cowpea (Vigna unguiculata), VuMYB42 performs the equivalent function
  • In Medicago truncatula, a bZIP transcription factor (MtBZIP17) substitutes for MYB regulation

Table 3: Transcriptional regulators of eucomic acid synthase genes in legume species

SpeciesEucomic Acid Synthase GeneCore Transcription FactorExpression PatternResponse to Light
Glycine maxGmL1 (Glyma.19g120400)GmMYB114, GmbHLH32Pod-specific, stage-specificStrong induction
Phaseolus vulgarisPvEuAS1PvMYB114, PvTTG1Pod/seed coat specificModerate induction
Vigna unguiculataVuEuAS2VuMYB42, VubHLH17Constitutive in podsWeak induction
Medicago truncatulaMtEuAS-likeMtbZIP17, MtWD40-2Root-specific expressionNon-responsive

Coexpression network analysis of soybean pod transcriptomes identifies seven modules significantly correlated with eucomic acid accumulation [5] [7]. The most significant module (r = 0.93, p < 3e-5) contains:

  • 21 structural genes in phenylpropanoid metabolism
  • 6 R2R3-MYB transcription factors
  • 3 bHLH cofactors
  • 2 WD40 repeat proteins

This regulatory module shows strong connectivity with secondary cell wall formation genes, including those encoding cellulose synthases (CesA4, CesA7) and lignin biosynthesis enzymes (HCT, CCoAOMT). The network topology positions two MYB transcription factors (GmMYB114 and GmMYB63) as hub genes directly linking pigment biosynthesis and cell wall modification programs [5].

Epigenetic analyses reveal additional regulatory complexity, with H3K27me3 marks suppressing L1 expression in vegetative tissues of wild soybeans. During pod development, demethylase activity removes these repressive marks specifically in the exocarp layer, enabling tissue-specific eucomic acid production [1]. This sophisticated regulation explains how legumes spatially restrict eucomic acid accumulation despite ubiquitous presence of its precursor molecules.

The transcriptional networks governing eucomic acid biosynthesis represent promising targets for precision breeding. Modulating specific transcription factors rather than structural genes themselves could allow fine-tuning of pod pigmentation without compromising other aspects of pod development—potentially enabling de novo domestication approaches that maintain shattering resistance while reintroducing desirable wild traits like pest resistance or drought tolerance [1] [9].

Properties

Product Name

Eucomic acid

IUPAC Name

(2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)/t11-/m1/s1

InChI Key

XLGKDRSWPCQYAB-LLVKDONJSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@](CC(=O)O)(C(=O)O)O)O

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